2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is a complex organic compound with a molecular formula of C21H20BrN3O3S and a molecular weight of 474.38 g/mol . This compound is part of the triazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone typically involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium . This is followed by the reduction of the corresponding ketone to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromophenoxy and triazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities due to the presence of the triazole moiety.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone include other triazole derivatives such as:
- 2-({4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-bromophenyl)ethanone
- 2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C21H20BrN3O3S |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-6-16(22)7-11-18)23-24-21(25)29-14-19(26)15-4-8-17(27-2)9-5-15/h3-11H,1,12-14H2,2H3 |
InChI Key |
ILKUDSTUGYYTDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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